molecular formula C14H27BrO2 B12097948 1,3-Dioxolane, 2-(11-bromoundecyl)- CAS No. 84451-51-4

1,3-Dioxolane, 2-(11-bromoundecyl)-

Cat. No.: B12097948
CAS No.: 84451-51-4
M. Wt: 307.27 g/mol
InChI Key: JHADKMHVNWNBJR-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(11-bromoundecyl)- is a brominated cyclic ether characterized by a 1,3-dioxolane core substituted with an 11-bromoundecyl chain. The presence of the bromine atom at the terminal position of the alkyl chain enhances its utility in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds . Its structure combines the stability of the dioxolane ring with the reactivity of a long-chain alkyl bromide, making it distinct from simpler dioxolane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84451-51-4

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

2-(11-bromoundecyl)-1,3-dioxolane

InChI

InChI=1S/C14H27BrO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2

InChI Key

JHADKMHVNWNBJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(11-bromoundecyl)- can be synthesized through the reaction of 1,3-dioxolane with 11-bromoundecanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of 1,3-dioxolane, 2-(11-bromoundecyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(11-bromoundecyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1,3-dioxolane derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include the corresponding alkanes.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate for Synthesis :
    • 1,3-Dioxolane derivatives serve as intermediates in the synthesis of complex organic molecules. The bromoundecyl group enhances reactivity with nucleophiles and electrophiles, facilitating various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.
  • Protecting Groups :
    • In organic synthesis, 1,3-dioxolanes are often used as protecting groups for ketones and aldehydes due to their stability under various reaction conditions. This application is crucial for multi-step synthetic pathways where selective functionalization is required .

Applications in Material Science

  • Solvent Properties :
    • 1,3-Dioxolane is recognized for its excellent solvency for polymeric materials such as acrylates and epoxies. It can replace more hazardous solvents in industrial applications, making it an environmentally friendly option .
  • Battery Electrolytes :
    • The compound has been utilized in the formulation of electrolytes for lithium-sulfur batteries. Its properties contribute to improved ionic conductivity and stability of the electrolyte solution, which is critical for battery performance .
  • Polymerization Reactions :
    • It acts as a reactant in polymerization processes to produce polyacetals. The polymerization of 1,3-dioxolane with aldehydes can yield high molecular weight polymers that are useful in various applications including coatings and adhesives .
  • Antibacterial and Antifungal Properties :
    • Recent studies have indicated that certain derivatives of 1,3-dioxolane exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from salicylaldehyde showed effectiveness against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential pharmaceutical applications .
  • Chiral Drug Development :
    • The ability to synthesize enantiomerically pure dioxolanes opens avenues for developing chiral drugs with specific biological activities. This is particularly relevant in the pharmaceutical industry where the efficacy of drugs can be significantly influenced by their stereochemistry .

Case Study 1: Synthesis of Antifungal Compounds

A series of new 1,3-dioxolanes were synthesized using commercially available diols and salicylaldehyde under mild conditions. These compounds were tested for biological activity against several bacterial strains and fungi. Results indicated that most compounds exhibited potent antifungal activity against C. albicans, highlighting their potential use in therapeutic applications against fungal infections .

Case Study 2: Development of Green Solvents

Research into bio-based solvents has led to the exploration of derivatives like methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as alternatives to traditional solvents. This study emphasized the importance of developing safe and sustainable solvents while maintaining functional efficacy in chemical processes .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(11-bromoundecyl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can also undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dioxolane, 2-(11-bromoundecyl)- with structurally related brominated dioxolanes, substituted dioxolanes, and fluorinated analogs. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Structural Analogs with Varying Alkyl Chain Lengths

Compounds such as 2-(5-bromopentyl)-1,3-dioxolane and 2-(6-bromohexyl)-1,3-dioxolane (listed in ) share the dioxolane core but differ in alkyl chain length. These variations significantly impact their physical properties and reactivity:

  • Molecular Weight and Boiling Points : Longer alkyl chains increase molecular weight and boiling points. For example, 1-Bromodecane (a related bromoalkane) has a molecular weight of 221.18 g/mol , while 2-(11-bromoundecyl)-1,3-dioxolane, with an additional methylene group and dioxolane ring, would exhibit a higher molecular weight and boiling point compared to shorter-chain analogs.
  • Reactivity : Longer bromoalkyl chains may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices in polymer applications.

Substituted Dioxolanes with Non-Brominated Groups

Compounds like 2-methyl-1,3-dioxolane (CAS 497-26-7) and 2-ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6) () lack bromine and instead feature methyl or ethyl substituents:

  • Polarity and Stability : The absence of bromine reduces electrophilicity, making these compounds less reactive in substitution reactions but more stable under ambient conditions.
  • Applications: Non-brominated dioxolanes are often used as solvents or stabilizers, whereas brominated derivatives are prioritized as synthetic intermediates.

Fluorinated Dioxolane Derivatives

Fluorinated analogs, such as 4-(heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane (CAS 94159-88-3, ), demonstrate how substituent electronegativity alters properties:

  • Chemical Stability : Fluorinated chains impart resistance to thermal and chemical degradation, making these compounds suitable for high-performance materials.
  • Environmental Impact : Fluorinated dioxolanes may pose greater environmental persistence concerns compared to brominated analogs.

Physicochemical and Analytical Data

Table 1: Comparative Properties of Selected Dioxolane Derivatives

Compound Name Molecular Formula Substituent Boiling Point (°C/mmHg) Key Applications Reference
1,3-Dioxolane (parent compound) C₃H₆O₂ None 75–77 (760 mmHg) Solvent, stabilizer
2-(11-Bromoundecyl)-1,3-dioxolane C₁₄H₂₅BrO₂ 11-bromoundecyl Not reported* Synthetic intermediate
2-(5-Bromopentyl)-1,3-dioxolane C₈H₁₅BrO₂ 5-bromopentyl Not reported Cross-coupling reactions
4-Methyl-1,3-dioxolane C₄H₈O₂ 4-methyl 98–100 (760 mmHg) Solvent
1-Bromodecane C₁₀H₂₁Br 1-bromodecyl 221–223 (760 mmHg) Alkylating agent

*Predicted to exceed 200°C based on analog data.

Analytical Behavior

  • Retention Times : In gas chromatography (GC), 1,3-dioxolane derivatives exhibit retention times proportional to chain length and polarity. For example, unsubstituted 1,3-dioxolane elutes at 5.379 min, while brominated analogs with longer chains (e.g., 11-bromoundecyl) would likely elute later due to increased molecular weight .

Biological Activity

1,3-Dioxolane, 2-(11-bromoundecyl)- is a chemical compound that falls under the category of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. The unique structure of this compound, particularly the presence of the bromoundecyl group, suggests potential biological activities that merit detailed exploration.

Structural Information

  • Molecular Formula : C13H24BrO2
  • Molecular Weight : 303.24 g/mol
  • IUPAC Name : 1,3-dioxolane-2-(11-bromoundecyl)

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to 1,3-dioxolane derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that dioxolane compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that dioxolane derivatives may possess anticancer properties. A study highlighted the potential of brominated compounds in inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar dioxolane structures have been studied for their ability to inhibit specific enzymes involved in cancer progression and microbial resistance. The interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and altering enzyme kinetics .

Study on Antimicrobial Activity

A detailed investigation into the antimicrobial properties of dioxolane derivatives was conducted using various bacterial strains such as Escherichia coli and Staphylococcus aureus. The study revealed that the presence of bromine significantly enhanced the antimicrobial efficacy compared to non-brominated analogs. The minimum inhibitory concentration (MIC) values indicated potent activity at low concentrations.

Study on Anticancer Activity

In a separate study focusing on anticancer effects, researchers evaluated the cytotoxicity of several dioxolane compounds against human cancer cell lines. Results demonstrated that compounds with longer alkyl chains exhibited higher cytotoxicity, suggesting a structure-activity relationship where increased hydrophobicity correlates with enhanced biological activity .

The biological activities of 1,3-dioxolane, 2-(11-bromoundecyl)- can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species Generation : The bromine atom may facilitate oxidative stress within cells, promoting apoptosis in cancerous cells.
  • Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, inhibiting their function and disrupting metabolic processes.

Q & A

Q. What are the established synthetic protocols for 2-(11-bromoundecyl)-1,3-dioxolane, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the bromoalkyl chain into the dioxolane ring. A common approach is the Grignard reaction , where a bromoundecyl magnesium bromide reacts with ethylene carbonate or a substituted dioxolane precursor. Key steps include:

  • Nucleophilic substitution : Reacting 11-bromoundecanol with 1,3-dioxolane derivatives under acidic catalysis (e.g., H₂SO₄) to form the target compound .
  • Purification : Fractional distillation under reduced pressure (e.g., 0.2 mmHg) to isolate the product, as demonstrated in similar bromoalkyl dioxolane syntheses (73% yield reported for analogous compounds) .
  • Optimization : Adjusting reaction temperature (50–70°C), stoichiometry, and catalyst concentration to minimize side products like unreacted diols or elimination by-products.

Q. Table 1. Comparison of Synthetic Methods

MethodYieldConditionsReference
Grignard + Distillation73%THF, reflux, fractional distillation
Acid-Catalyzed Substitution~60%H₂SO₄, 70°C, NaCl salting-out

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-(11-bromoundecyl)-1,3-dioxolane?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dioxolane ring protons at δ 3.7–4.2 ppm, bromoalkyl chain protons at δ 1.2–1.6 ppm) and carbon backbone. For example, 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane showed distinct aromatic and dioxolane signals in CDCl₃ .
  • IR Spectroscopy : Confirms ether (C-O-C stretch at ~1100 cm⁻¹) and alkyl bromide (C-Br stretch at ~560 cm⁻¹) functional groups.
  • GC-MS : Validates molecular weight (expected M⁺ peak at m/z 293 for C₁₃H₂₅BrO₂) and detects impurities.

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of brominated dioxolane derivatives during data interpretation?

Methodological Answer: Discrepancies in properties (e.g., boiling points, solubility) often arise from variations in:

  • Purification methods : Fractional distillation vs. column chromatography. For instance, boiling points for analogous compounds range widely (145–147°C/0.2 mmHg) depending on vacuum efficiency .
  • Analytical calibration : Cross-validate using multiple techniques (e.g., NMR with spiked standards, differential scanning calorimetry for melting points).
  • Sample purity : Quantify impurities via HPLC or GC-MS and report batch-specific data .

Q. What experimental strategies are recommended to minimize side reactions during the synthesis of long-chain bromoalkyl dioxolanes?

Methodological Answer:

  • Controlled reaction kinetics : Slow addition of bromoalkyl halides to avoid exothermic side reactions (e.g., elimination to alkenes).
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of intermediates, especially in Grignard-based syntheses .
  • Catalyst selection : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce esterification or ring-opening side reactions .

Q. How can computational modeling guide the design of 2-(11-bromoundecyl)-1,3-dioxolane for specific polymer applications?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solubility parameters and compatibility with co-polymers (e.g., formaldehyde-based resins).
  • DFT calculations : Optimize steric and electronic effects of the bromoalkyl chain on dioxolane ring stability. Reference NIST data for validating computational models .

Q. What are the critical safety considerations when handling 2-(11-bromoundecyl)-1,3-dioxolane in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential release of volatile brominated compounds.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles, as bromoalkyl derivatives can cause skin/eye irritation .
  • Waste disposal : Neutralize reaction residues with NaHCO₃ before disposal to avoid alkyl bromide contamination .

Q. How can researchers design experiments to study the hydrolytic stability of 2-(11-bromoundecyl)-1,3-dioxolane under varying pH conditions?

Methodological Answer:

  • Controlled hydrolysis : Expose the compound to buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via:
    • Titration : Quantify HBr release using AgNO₃.
    • NMR kinetics : Track disappearance of dioxolane ring protons .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for analyzing inconsistent yield data in multi-step syntheses of brominated dioxolanes?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.
  • ANOVA : Identify significant factors causing batch-to-batch variability, as taught in experimental design courses .

Q. How should researchers interpret conflicting NMR spectra for 2-(11-bromoundecyl)-1,3-dioxolane across different solvent systems?

Methodological Answer:

  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; polar solvents may shift dioxolane proton signals upfield.
  • Decoupling experiments : Use 2D-COSY to resolve overlapping peaks in complex mixtures .

Q. What methodologies are recommended for elucidating the reaction mechanism of bromoalkyl dioxolane formation?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁸O into the dioxolane ring to track oxygen exchange during acid-catalyzed synthesis.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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